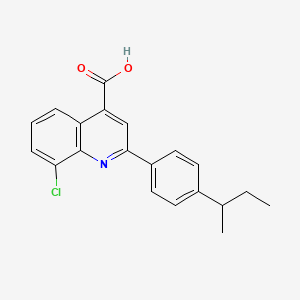
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18ClNO2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Repurposing Chloroquine-containing Compounds
- Chloroquine and its derivatives have been explored beyond their antimalarial applications due to their interesting biochemical properties. Research efforts have focused on repurposing these compounds for managing various infectious and noninfectious diseases, with studies highlighting the rationale behind their use, chemical structures, and potential therapeutic applications. This approach is motivated by the low cost, tolerability, and broad biochemical activity of chloroquine-related compounds (Njaria, Okombo, Njuguna, & Chibale, 2015).
Antioxidant and Neuroprotective Effects
- Phenolic acids, including derivatives like chlorogenic acid (CGA), have garnered attention due to their practical, biological, and pharmacological effects. CGA, found in green coffee extracts and tea, plays therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, and antiviral effects. These properties suggest a potential for these compounds in lipid and glucose metabolism regulation, offering treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Anticancer and Chemotherapeutic Synergy
- Novel phosphorylated carboxylic acids derivatives have been investigated for their psychotropic activity, highlighting the potential of these compounds in developing new drugs with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. Such research indicates the versatility of carboxylic acid derivatives in therapeutic drug development, particularly in enhancing cognitive functions and offering neuroprotective benefits (Semina et al., 2016).
Environmental and Toxicological Studies
- The environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants, which share structural similarities with chloroquine derivatives, have been reviewed to understand their impact on health and ecosystems. This research underlines the importance of evaluating the environmental and health implications of widely used chemical compounds (Liu & Mabury, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-12H,3H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMBVAIHQHJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)











![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
